

Diisopropanolamine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Exploration of the Chemistry, Synthesis, and Pharmaceutical Applications of a Versatile Secondary Amino Compound

Abstract

Diisopropanolamine (DIPA) is a secondary amino compound with the chemical formula C₆H₁₅NO₂.[1] Possessing both hydroxyl and amine functional groups, DIPA exhibits a unique combination of properties that have led to its widespread use across various industries, from cosmetics and metalworking to gas treatment. For researchers, scientists, and drug development professionals, DIPA and its structural motifs offer significant potential as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and as a functional excipient in drug formulations. This technical guide provides a comprehensive overview of the core chemical and physical properties of **diisopropanolamine**, detailed synthesis methodologies, and an in-depth exploration of its current and potential applications within the pharmaceutical landscape.

Chemical and Physical Properties of Diisopropanolamine

Diisopropanolamine is a hygroscopic, white crystalline solid at room temperature, which may also appear as a colorless to yellow liquid.[2][3] It possesses a characteristic mild ammoniacal



or fishy odor.[2][3] A detailed summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₅ NO ₂	[1]
Molar Mass	133.19 g/mol	[1]
Appearance	White solid or colorless to yellow liquid	[2][3]
Melting Point	42-45 °C	[1]
Boiling Point	249-250 °C at 745 mmHg	[1]
Density	0.99 g/cm³ (at 42 °C)	[1]
Solubility in Water	870 g/L at 20 °C	[1]
рКа	9.1	[4]
LogP	-0.82	[2]
Flash Point	127-135 °C	[1]

Synthesis of Diisopropanolamine

Diisopropanolamine can be synthesized through several chemical routes. The most common industrial methods involve the reaction of propylene oxide with either isopropanolamine or ammonia. An alternative laboratory-scale synthesis from an oxazolidinone derivative has also been reported.

Synthesis from Propylene Oxide and Isopropanolamine/Ammonia

The industrial production of **diisopropanolamine** is typically achieved through the reaction of propylene oxide with an excess of isopropanolamine or ammonia.[1][5] This reaction is carried out at elevated temperatures and pressures. A patented method describes the reaction of liquid ammonia and water with propylene oxide. The mixture is preheated to 140-145 °C and then fed into a reactor where the temperature is maintained between 148-155 °C and the pressure is

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controlled at 16.0-18.0 MPa.[6] The molar ratio of ammonia to propylene oxide is kept between 5 and 8, with a reaction time of 1.5 to 3 hours.[6] The resulting product mixture, containing mono-, di-, and triisopropanolamine, is then separated by flash evaporation and rectification.[6]

Experimental Protocol: Synthesis of **Diisopropanolamine** from Propylene Oxide and Ammonia[6]

Materials:

- · Liquid ammonia
- Water
- Propylene oxide

Equipment:

- · High-pressure reactor
- Preheater
- Flash evaporation unit
- Rectification column

Procedure:

- Prepare an aqueous ammonia solution by mixing liquid ammonia and water.
- Thoroughly mix the aqueous ammonia solution with propylene oxide in a molar ratio of ammonia to propylene oxide between 5:1 and 8:1.
- Preheat the resulting mixture to 140-145 °C.
- Introduce the preheated mixture into a high-pressure reactor.
- Maintain the reactor temperature between 148-155 °C and the pressure between 16.0 and 18.0 MPa.



- Allow the reaction to proceed for 1.5 to 3 hours.
- Transfer the product mixture to a flash evaporation unit to separate the unreacted ammonia.
- Further separate the isopropanolamine mixture (mono-, di-, and triisopropanolamine) using a
 rectification column to isolate the diisopropanolamine product.

Synthesis from 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

An alternative synthesis route involves the hydrolysis of 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone.[7] This method is carried out by treating an aqueous solution of the oxazolidinone with a strong base, such as potassium hydroxide, at an elevated temperature.

Experimental Protocol: Hydrolysis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone[7]

Materials:

- 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone
- 50% (w/w) Potassium hydroxide solution
- Water

Equipment:

- Three-necked boiling flask
- Magnetic stirrer and hot plate with a water bath
- Condenser
- Thermometer

Procedure:

 Place an aliquot of an aqueous solution of 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone into a three-necked boiling flask.



- Calculate and add the required amount of 50% potassium hydroxide solution to achieve a hydroxide to reactable species molar ratio of 2.5:1.
- Add a magnetic stirring bar and place the flask in a hot water bath on a stirring hot plate.
- Fit the flask with a condenser and a thermometer.
- Heat the mixture to approximately 80 °C while stirring vigorously to ensure complete mixing of the phases.
- Maintain the temperature and stirring for approximately two hours.
- After the reaction is complete, allow the mixture to cool and separate the amine and caustic phases.
- The diisopropanolamine can be isolated from the amine phase.

Pharmaceutical Applications of Diisopropanolamine and its Derivatives

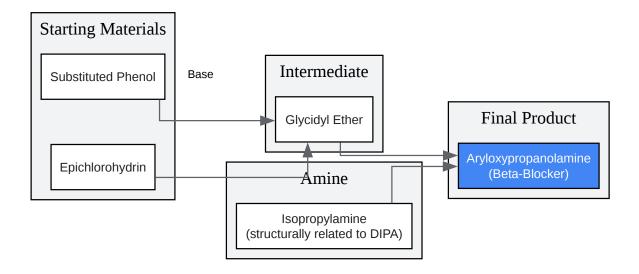
The bifunctional nature of **diisopropanolamine**, possessing both nucleophilic secondary amine and hydroxyl groups, makes it a valuable synthon and a functional ingredient in pharmaceutical development.

Diisopropanolamine as a Precursor in API Synthesis

The isopropanolamine structural motif is a key component in a number of pharmacologically active molecules, most notably in the class of beta-adrenergic receptor antagonists, or beta-blockers.

Many beta-blockers, such as propranolol and metoprolol, are aryloxypropanolamines.[3] Their synthesis often involves the reaction of a substituted phenol with epichlorohydrin to form a glycidyl ether intermediate. This epoxide is then opened by an amine, such as isopropylamine, to yield the final beta-blocker.[2][8] While **diisopropanolamine** itself is not directly used in this specific two-step synthesis, its structural components are central to the final drug molecule. The synthesis of these important cardiovascular drugs highlights the significance of the isopropanolamine backbone in medicinal chemistry.



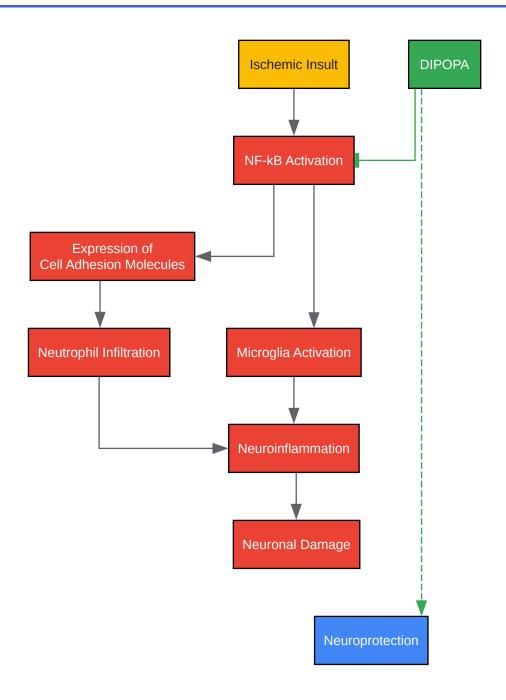


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Figure 1: General synthetic pathway for aryloxypropanolamine beta-blockers.

A derivative of diisopropylamine, N,N-diisopropyl-2-oxopropanamide (DIPOPA), has demonstrated significant neuroprotective and anti-inflammatory effects in a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke.[9] DIPOPA was found to be more effective than its diethylamino counterpart and the parent compound, ethyl pyruvate, in reducing infarct volume and improving neurological outcomes.[9] The therapeutic effect of DIPOPA is attributed to its robust anti-inflammatory properties, specifically the suppression of microglia activation and neutrophil infiltration into the brain parenchyma.[9] This is achieved through the inhibition of the NF-kB signaling pathway, which leads to a downstream reduction in the expression of cell adhesion molecules.[9]





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Figure 2: Proposed anti-inflammatory signaling pathway of DIPOPA.

Diisopropanolamine in Drug Formulation

Beyond its role as a synthetic precursor, **diisopropanolamine** serves as a valuable excipient in various pharmaceutical formulations.[10][11] Its basic nature allows it to be used as a neutralizing agent to adjust and buffer the pH of formulations.[10] Furthermore, its amphiphilic character, arising from the polar hydroxyl and amine groups and the nonpolar isopropyl groups, enables it to function as an effective emulsifier and stabilizer in creams, lotions, and ointments.



[10] It can also act as a solubilizing agent, enhancing the solubility of poorly water-soluble active pharmaceutical ingredients.[11] For instance, the **diisopropanolamine** salt of certain non-steroidal anti-inflammatory drugs (NSAIDs) is used in topical analgesic formulations.[6]

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of a compound is paramount in drug development. A study in female Fischer 344 rats investigated the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled **disopropanolamine** following intravenous and dermal administration.[12]

Pharmacokinetic Data

Following intravenous administration, DIPA was rapidly cleared from the plasma and excreted primarily in the urine.[12] The elimination was biexponential with a terminal half-life of 2.9 hours.[12] Approximately 97% of the administered dose was recovered in the urine, almost entirely as the unchanged parent compound.[12] After dermal application, about 20% of the dose was absorbed over 48 hours, with the majority of the absorbed dose also being excreted in the urine.[12] The absolute dermal bioavailability was determined to be 12%.[12] The study also noted that DIPA did not accumulate in tissues.[12]



Pharmacokinetic Parameter	Intravenous Administration	Dermal Application	Reference(s)
Dose	19.0 mg/kg	19.5 mg/kg	[12]
Elimination Half-life (t½β)	2.9 hours	-	[12]
Urinary Excretion (% of dose)	97 ± 4%	14.4% (of applied dose)	[12]
Metabolism	Virtually all as parent compound	-	[12]
Dermal Absorption (48h)	-	~20%	[12]
Absolute Dermal Bioavailability	-	12%	[12]

Toxicological Profile

Diisopropanolamine is considered to be of low to moderate toxicity. Undiluted, it can be a severe skin and eye irritant.[9] However, in cosmetic products at concentrations up to 1%, it is considered safe for use.[9] It is recommended that isopropanolamines should not be used in products containing N-nitrosating agents due to the potential for nitrosamine formation.[9] The pharmacokinetic data suggest that toxicologically significant systemic concentrations of DIPA are unlikely to be reached from repeated dermal applications of products containing low concentrations of the compound, due to its slow absorption and rapid excretion.[12]

Conclusion

Diisopropanolamine is a secondary amino compound with a well-characterized chemical and physical profile. Its synthesis is well-established, and it finds utility in a broad range of industrial applications. For the pharmaceutical industry, DIPA and its structural analogs represent a valuable platform for the development of new chemical entities, as exemplified by the isopropanolamine backbone in beta-blockers and the demonstrated neuroprotective effects of a diisopropylamine derivative. Furthermore, its properties as a pH adjuster, emulsifier, and solubilizer make it a functional excipient in various drug delivery systems. A clear



understanding of its pharmacokinetic and toxicological profile further supports its potential for safe use in pharmaceutical development. This technical guide has provided a comprehensive overview of **diisopropanolamine**, highlighting its core attributes and potential for innovation in the hands of researchers and drug development professionals.

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- To cite this document: BenchChem. [Diisopropanolamine: A Comprehensive Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056660#diisopropanolamine-as-a-secondary-amino-compound]



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